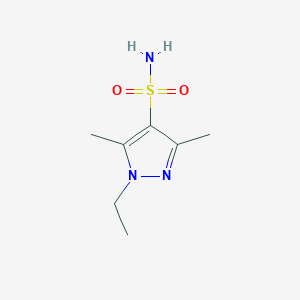

1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

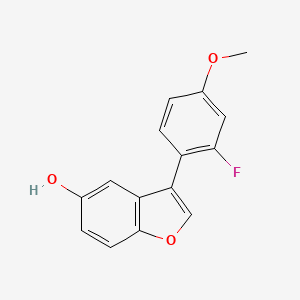

Antiproliferative Activities

This compound has been studied for its antiproliferative activities against various cancer cell lines, including human cervix carcinoma (HeLa) and rat brain tumor cells (C6). The studies involve using assays like BrdU cell proliferation ELISA to determine its effectiveness .

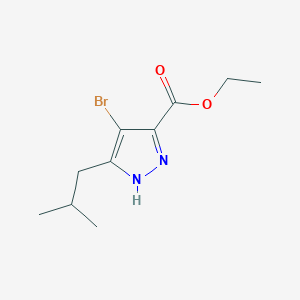

Antileishmanial and Antimalarial Evaluation

A molecular simulation study justified the potent in vitro antipromastigote activity of a compound containing 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide. It showed a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy, indicating potential as an antileishmanial and antimalarial agent .

Eco-Friendly Synthesis

Recent advances in synthesis methods using this compound have highlighted eco-friendly attributes. For instance, using resinous, non-toxic, thermally stable, and cost-effective catalysts like Amberlyst-70 in the synthesis process presents valuable eco-friendly attributes .

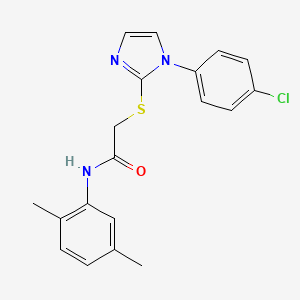

Sulfanylation Methods

The compound is used in creating sulfanylated pyrazoles under metal- and solvent-free conditions. This method provides a simple and reliable way to synthesize valuable sulfur-containing pyrazoles .

Safety and Hazards

The safety information for “1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide” indicates that it has a GHS07 signal word warning. The hazard statements include H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .

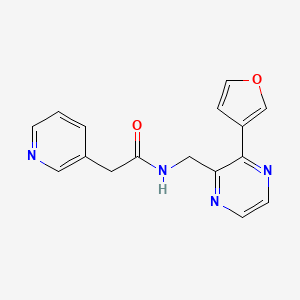

作用機序

Target of Action

The primary target of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is the cAMP-specific 3’,5’-cyclic phosphodiesterase 4D . This enzyme plays a crucial role in cellular signaling by hydrolyzing the second messenger cAMP, which is a key regulator of many important physiological processes .

Mode of Action

The compound interacts with its target by hydrolyzing the second messenger cAMP . This interaction results in the modulation of cAMP levels within the cell, thereby influencing the downstream signaling pathways that are regulated by cAMP .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the cAMP signaling pathway . By modulating the activity of the cAMP-specific 3’,5’-cyclic phosphodiesterase 4D, the compound can influence various downstream effects such as cell proliferation, differentiation, and apoptosis .

Result of Action

The molecular and cellular effects of the compound’s action are primarily due to its modulation of the cAMP signaling pathway . By influencing this pathway, the compound can affect a variety of cellular processes, potentially leading to changes in cell behavior and function .

特性

IUPAC Name |

1-ethyl-3,5-dimethylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O2S/c1-4-10-6(3)7(5(2)9-10)13(8,11)12/h4H2,1-3H3,(H2,8,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWDPJUPWEIZDIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)S(=O)(=O)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2919307.png)

![4-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2919309.png)

![5-bromo-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methoxy-N'-methylbenzenesulfonohydrazide](/img/structure/B2919312.png)

![trans-2-[(4-Methylpyridin-3-yl)amino]cyclohexan-1-ol](/img/structure/B2919314.png)